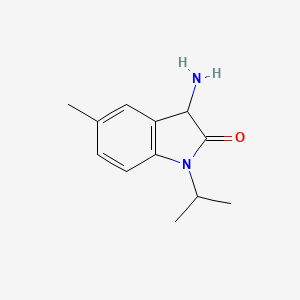

3-Amino-1-isopropyl-5-methylindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-methyl-1-propan-2-yl-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-7(2)14-10-5-4-8(3)6-9(10)11(13)12(14)15/h4-7,11H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSWZUVASSPYKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2N)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 1 Isopropyl 5 Methylindolin 2 One and Its Analogues

Retrosynthetic Analysis of 3-Amino-1-isopropyl-5-methylindolin-2-one

A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnections to identify plausible starting materials. The primary bonds to consider for disconnection are the C-N bonds and the bonds forming the heterocyclic ring.

C3-N Bond Disconnection: The most straightforward disconnection is at the C3-amino bond. This suggests a precursor such as a 3-halo- or 3-hydroxy-1-isopropyl-5-methylindolin-2-one, which could undergo nucleophilic substitution with an ammonia equivalent, or a 1-isopropyl-5-methylindolin-2-one that could be aminated directly. Another pathway involves the reduction of a corresponding 3-nitro or 3-azido derivative.

N1-C(isopropyl) Bond Disconnection: Breaking the bond between the indolinone nitrogen (N1) and the isopropyl group points to 3-amino-5-methylindolin-2-one as a key intermediate. This intermediate could then be N-alkylated with an isopropyl halide or a related electrophile.

Pyrrolidinone Ring Disconnection: A more fundamental disconnection involves breaking the bonds of the pyrrolidinone ring itself. This typically leads back to a substituted aniline precursor, such as a derivative of 2-amino-5-methylphenylacetic acid or a related compound, which can be cyclized to form the indolin-2-one core.

These disconnections outline a synthetic strategy that involves forming the substituted indolin-2-one core first, followed by the sequential or convergent introduction of the substituents at the N1 and C3 positions.

Established Synthetic Routes to Substituted Indolin-2-ones

The synthesis of substituted indolin-2-ones is a well-explored area of organic chemistry, with numerous established methods for modifying the core structure.

Functionalization of the nitrogen atom at the N1 position is a common strategy for diversifying the indolin-2-one scaffold. N-alkylation is typically achieved by treating the parent indolin-2-one with a strong base to generate the corresponding anion, followed by reaction with an alkyl halide. nih.gov

Common conditions for N-alkylation are summarized in the table below.

| Base | Alkylating Agent | Solvent | Temperature | Notes |

| Sodium Hydride (NaH) | Alkyl Halide (e.g., Isopropyl Bromide) | DMF, THF | 0 °C to rt | Standard and widely used method. nih.gov |

| Potassium Carbonate (K2CO3) | Alcohol | TFE | 110 °C | Iron-catalyzed reaction using alcohols as alkylating agents. researchgate.net |

| Cesium Carbonate (Cs2CO3) | Allyl Acetate | CH2Cl2 | 40 °C | Palladium-catalyzed enantioselective alkylation. mdpi.com |

The choice of base and solvent is crucial to avoid competing C3-alkylation, particularly in substrates with an enolizable proton at the C3 position. Indirect methods, such as the alkylation of isatin (B1672199) followed by reduction, also provide a route to N-alkylated indolin-2-ones. mdpi.com

The formation of the core indolin-2-one ring is a critical step. Classic methods like the Fischer indole (B1671886) synthesis can be adapted, often involving cyclization of α-haloacetanilides or the reduction of isatins.

Creating a quaternary carbon at the C3 position is a significant synthetic challenge that is crucial for many biologically active oxindoles. Several modern strategies have been developed:

Oxidative Dearomatization: Indoles can be directly converted to C2-quaternary indolinones through oxidative dearomatization reactions mediated by reagents like (NH4)2S2O8. nih.gov

Rearrangement Reactions: A facile method using Selectfluor on 2-substituted indoles can construct quaternary 3,3-disubstituted 2-oxindoles through an iminium-intermediate-triggered 1,2-rearrangement. nih.govorganic-chemistry.org

Multi-component Reactions: One-pot, three-component reactions catalyzed by organocatalysts like L-proline can efficiently generate 3,3'-disubstituted oxindoles featuring an all-carbon quaternary center from isatins, malononitrile, and ketones. rsc.org

Introducing an amino group at the C3 position is key to the synthesis of the target molecule. Several strategies exist to achieve this transformation:

Nitration and Reduction: A common approach is the nitration of the C3 position of an N-protected indolin-2-one, followed by reduction of the resulting 3-nitro derivative to the 3-amino product. Nitration of indoline-2-carboxylic acid has been used to produce nitroindole derivatives, which can then be further manipulated. researchgate.net

From 3-Alkylidene Oxindoles: A [3+2] dipolar cycloaddition reaction of nitrile imines with 3-alkylidene oxindoles can produce spirocyclic intermediates, which are then elaborated into versatile 3-amino oxindole (B195798) building blocks. nih.gov

Reductive Amination: The ketone at the C3 position of an isatin derivative can undergo reductive amination to install the amino group.

Post-functionalization Strategies: Major strategies for introducing an amino group at the C3 position of an indole skeleton include nitration or azidation, followed by reduction to the free amine. nih.gov A two-step method has been developed involving the reaction of indoles with nitrostyrene to form an intermediate which is then converted to the 3-aminoindole using hydrazine hydrate. nih.govmdpi.com

The substituents on the indolin-2-one core are typically introduced at different stages of the synthesis.

Isopropyl Group at N1: As detailed in section 2.2.1, the isopropyl group is readily installed via N-alkylation of a pre-formed 5-methyl-3-aminoindolin-2-one or a protected version thereof. Reagents like isopropyl bromide in the presence of a base such as sodium hydride are effective for this transformation.

Methyl Group at C5: The 5-methyl substituent is most conveniently incorporated from the beginning of the synthesis. This involves using a starting material that already contains the methyl group in the correct position on the benzene (B151609) ring, such as 4-methylaniline or a derivative. For example, 5-Methylindolin-2-one (CAS 3484-35-3) is a known compound used as a building block in organic synthesis. guidechem.comchemicalbook.com This intermediate would be the ideal starting point for subsequent N-alkylation and C3-amination.

Specific Synthesis of this compound

Proposed Synthetic Route:

N-Isopropylation of 5-Methylindolin-2-one: The first step involves the alkylation of the indolinone nitrogen. 5-Methylindolin-2-one is treated with sodium hydride (NaH) in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the corresponding sodium salt. Subsequent addition of 2-bromopropane (isopropyl bromide) would yield 1-isopropyl-5-methylindolin-2-one.

Introduction of the Amino Group at C3: The second step is the functionalization of the C3 position. A reliable method would be α-bromination followed by nucleophilic substitution.

α-Bromination: 1-isopropyl-5-methylindolin-2-one is reacted with a brominating agent such as N-Bromosuccinimide (NBS) to yield 3-bromo-1-isopropyl-5-methylindolin-2-one.

Azide Substitution and Reduction: The 3-bromo intermediate is then treated with sodium azide (NaN3) to form 3-azido-1-isopropyl-5-methylindolin-2-one. The azide is a versatile precursor to the amine.

Reduction: The final step is the reduction of the 3-azido group to the primary amine. This can be accomplished with high efficiency using various reducing agents, such as catalytic hydrogenation (H2, Pd/C) or Staudinger reduction (triphenylphosphine followed by water), to afford the target compound, this compound.

This proposed pathway is modular, relies on well-established and high-yielding reactions, and allows for the controlled introduction of each substituent, making it a robust strategy for the synthesis of the title compound.

Detailed Reaction Mechanisms and Conditions

A plausible synthetic route to this compound involves the initial synthesis of the corresponding isatin (1-isopropyl-5-methylindoline-2,3-dione), followed by a reductive amination or a related transformation to introduce the 3-amino group.

Step 1: Synthesis of 1-isopropyl-5-methylindoline-2,3-dione (Isatin derivative)

A common method for the synthesis of N-substituted isatins is the Sandmeyer isonitrosoacetanilide isatin synthesis. This involves the reaction of an appropriately substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.

Reaction: 4-methyl-N-isopropylaniline reacts with chloral hydrate and hydroxylamine hydrochloride to form the intermediate, 2-(hydroxyimino)-N-(1-isopropyl-5-methylphenyl)acetamide.

Conditions: The initial reaction is typically carried out in an aqueous solution.

Cyclization: The intermediate is then treated with a strong acid, such as concentrated sulfuric acid, which catalyzes an intramolecular electrophilic substitution to form the isatin ring.

Step 2: Formation of the 3-Amino Group

The conversion of the 3-keto group of the isatin to a 3-amino group can be achieved through several methods. One common approach is the formation of a Schiff base followed by reduction.

Reaction: The isatin derivative (1-isopropyl-5-methylindoline-2,3-dione) is condensed with an amine, such as ammonium acetate or a primary amine, to form a 3-iminoindolin-2-one intermediate.

Reduction: The resulting imine is then reduced to the corresponding primary amine.

Reducing Agents: Common reducing agents for this transformation include sodium borohydride (NaBH₄) or catalytic hydrogenation.

An alternative approach involves a three-component coupling reaction. While not directly applied to the target molecule in the provided literature, a copper-catalyzed three-component coupling of an N-protected 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne can yield 3-aminoindolines. nih.gov This cascade transformation proceeds through a propargylamine intermediate that cyclizes to the indoline core. nih.gov

| Reaction Step | Reagents and Conditions | Key Intermediate/Product |

| Isatin Formation | 4-methyl-N-isopropylaniline, Chloral hydrate, Hydroxylamine hydrochloride, H₂O; then H₂SO₄ | 1-isopropyl-5-methylindoline-2,3-dione |

| Amination | 1-isopropyl-5-methylindoline-2,3-dione, NH₄OAc, EtOH, reflux; then NaBH₄ | This compound |

Purification and Isolation Techniques

The purification and isolation of this compound and its intermediates are crucial for obtaining a high-purity product. Standard laboratory techniques are employed at each stage of the synthesis.

Extraction: After the reaction is complete, the crude product is often worked up by extraction with an organic solvent, such as ethyl acetate or dichloromethane, to separate it from the aqueous phase containing inorganic salts and other water-soluble impurities. researchgate.netnih.gov

Chromatography: Column chromatography is a widely used technique for the purification of indolinone derivatives. nih.govnih.gov Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. nih.govnih.gov The polarity of the solvent mixture is optimized to achieve good separation of the desired product from byproducts and unreacted starting materials.

Crystallization: Recrystallization is an effective method for purifying solid products. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities in the mother liquor. google.com

Filtration and Drying: The purified solid product is collected by filtration and washed with a small amount of cold solvent to remove any remaining impurities. The product is then dried under vacuum to remove residual solvent. google.comgoogle.com

| Technique | Purpose | Typical Solvents/Materials |

| Extraction | Separation from aqueous phase | Ethyl acetate, Dichloromethane |

| Column Chromatography | Separation from byproducts and starting materials | Silica gel, Hexane/Ethyl acetate |

| Recrystallization | Purification of solid products | Ethanol, Methanol, Toluene |

| Filtration and Drying | Isolation of the final product | N/A |

Alternative and Novel Synthetic Approaches for Indolinone Derivatives

Research in organic synthesis continually seeks to develop more efficient, selective, and environmentally friendly methods for the construction of important molecular scaffolds like the indolinone core.

Catalytic Methods for Indolinone Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved efficiency. Several catalytic methods have been developed for the synthesis of indolinone derivatives.

Palladium-Catalyzed Reactions: Palladium catalysts are versatile and have been employed in various C-H activation and amination reactions to construct the indoline ring. organic-chemistry.org For instance, an intramolecular Pd-catalyzed C-H alkylation of arenes can be used to form the indoline scaffold from suitable precursors. organic-chemistry.org Another approach involves the Pd(II)-catalyzed intramolecular C-H amination of phenethylamine derivatives. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts have been utilized in the synthesis of 3-aminoindolines through three-component coupling reactions. nih.gov These reactions offer a convergent approach to assembling the substituted indoline core from simple starting materials. nih.gov Copper has also been used in dehydrogenation reactions to form indoles from indolines. organic-chemistry.org

Iridium-Catalyzed Reactions: Iridium catalysts have been shown to be effective in the intramolecular radical cyclization of o-iodophenylacrylamides to afford indolin-2-ones under visible light. researchgate.net

Iron-Catalyzed Reactions: A visible-light-induced and iron-catalyzed methylation of arylacrylamides has been developed to produce 3-ethyl-3-methyl indolin-2-ones. researchgate.net

Green Chemistry Principles in the Synthesis of Indolinone Derivatives

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles are increasingly being applied to the synthesis of indolinone derivatives. eurekaselect.comnih.gov

Use of Greener Solvents: Efforts have been made to replace hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids. eurekaselect.comnih.gov Some reactions are even conducted under solvent-free conditions. nih.gov

Catalysis: The use of catalysts, as discussed previously, is a core principle of green chemistry as it allows for more efficient reactions with less waste generation. nih.gov

Atom Economy: Synthetic methods with high atom economy, where a high proportion of the atoms from the reactants are incorporated into the final product, are preferred. Multicomponent reactions are often advantageous in this regard. eurekaselect.com

Energy Efficiency: The use of microwave irradiation or ultrasound can often reduce reaction times and energy consumption compared to conventional heating methods. eurekaselect.commdpi.com

Chemo- and Regioselectivity Considerations in the Synthesis of Substituted Indolin-2-ones

The synthesis of specifically substituted indolin-2-ones requires careful control over chemoselectivity (which functional group reacts) and regioselectivity (where on a molecule the reaction occurs).

Chemoselectivity: In molecules with multiple functional groups, protecting groups may be necessary to ensure that the desired reaction occurs at the intended site. For example, in the synthesis of 3-aminoindoles, the amino group of the starting 2-aminobenzonitrile can be protected to prevent it from interfering with subsequent reactions. researchgate.net

Regioselectivity: The position of substituents on the aromatic ring of the indolinone is typically determined by the substitution pattern of the starting aniline derivative. For instance, to synthesize a 5-methylindolin-2-one, a 4-methylaniline derivative would be used as the starting material. The regioselectivity of C-H functionalization reactions is often directed by the inherent electronic properties of the substrate or by the use of directing groups. Theoretical studies, such as those using Density Functional Theory (DFT), can help in understanding and predicting the regioselectivity of cycloaddition reactions used in the synthesis of heterocyclic compounds. imist.ma In the synthesis of 2-arylindoles from indolines, a palladium-catalyzed process can achieve C2-regioselective Heck-type reactions. nih.gov

Molecular Mechanism of Action at a Cellular and Sub Cellular Level of 3 Amino 1 Isopropyl 5 Methylindolin 2 One

Elucidation of Specific Cellular Targets

The biological effects of indolinone derivatives are primarily attributed to their ability to modulate the function of key cellular proteins, including enzymes and receptors, which are integral components of various signaling pathways.

Identification of Enzymes, Receptors, or Signaling Pathways Modulated by Indolinone Derivatives

Indolin-2-one derivatives are most prominently recognized as potent inhibitors of protein kinases, a large family of enzymes that play a critical role in cellular signal transduction. By transferring a phosphate (B84403) group from ATP to specific amino acid residues on substrate proteins, kinases regulate a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Key kinase families targeted by indolinone derivatives include:

Receptor Tyrosine Kinases (RTKs): This class of cell surface receptors is a primary target for many indolinone compounds. Upon binding to their respective ligands (e.g., growth factors), RTKs dimerize and autophosphorylate, initiating downstream signaling cascades that drive cell proliferation and survival. Indolinone derivatives have been shown to inhibit several important RTKs, including:

Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels. Inhibition of VEGFRs is a key strategy in cancer therapy to cut off the tumor's blood supply.

Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and migration.

Fibroblast Growth Factor Receptors (FGFRs): Play a role in cell proliferation, differentiation, and tissue repair.

c-Kit: A receptor tyrosine kinase involved in the development of several cell types. researchgate.netaacrjournals.org

Non-Receptor Tyrosine Kinases: These kinases are located in the cytoplasm and are involved in a variety of signaling pathways.

Serine/Threonine Kinases: This class of kinases phosphorylates serine or threonine residues on their substrates.

Cyclin-Dependent Kinases (CDKs): Essential for the regulation of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis. mdpi.com

Mitogen-Activated Protein Kinases (MAPKs): A family of kinases (including ERK, JNK, and p38) that regulate a wide range of cellular responses to external stimuli.

Beyond kinases, some indolinone derivatives have been found to interact with other cellular targets, such as dopamine receptors . ingentaconnect.comnih.gov

The modulation of these enzymes and receptors leads to the perturbation of major signaling pathways, including:

MAPK Signaling Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

NF-κB Signaling Pathway: A key regulator of the inflammatory response.

PI3K/Akt Signaling Pathway: Important for cell growth, survival, and metabolism.

Investigations into Protein-Ligand Binding Characteristics

The inhibitory action of indolinone derivatives on kinases is typically achieved through competitive binding to the ATP-binding pocket of the enzyme. The indolinone scaffold serves as a mimic of the adenine (B156593) base of ATP, effectively blocking the access of the natural substrate and preventing the phosphorylation of downstream targets. The specificity of these inhibitors for different kinases is determined by the nature of the substituents on the indolinone core, which can form additional interactions with specific amino acid residues within the ATP-binding site.

Molecular docking studies have revealed that the 1-NH group of the 2-indolinone motif often acts as a hydrogen bond donor, while the 2-carbonyl oxygen functions as a hydrogen bond acceptor, forming key interactions with the hinge region of the kinase domain. For instance, in VEGFR-2, these interactions can occur with residues such as Glu915 and Cys917.

Biochemical and Cell-Based Assays for Mechanistic Understanding

A variety of in vitro and cell-based assays are employed to characterize the molecular mechanism of action of indolinone derivatives.

Enzyme Inhibition Kinetics and Binding Affinity Measurements

Biochemical assays are fundamental in determining the potency and selectivity of indolinone derivatives against specific enzymes. These assays typically measure the enzymatic activity in the presence of varying concentrations of the inhibitor to determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).

Table 1: Inhibitory Activity (IC50) of Representative Indolinone Derivatives against Various Kinases

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Nintedanib | PDGFR | 10 - 100 |

| Compound 9a | PDGFR | 15 |

| Compound 9 | VEGFR-2 | 56.74 |

| Compound 9 | CDK-2 | 9.39 |

| Compound 20 | VEGFR-2 | 32.65 |

| Compound 20 | EGFR | 14.31 |

| SU5416 | Abl kinase | >20,000 |

This table presents a selection of data for illustrative purposes. The specific activity of any given compound is highly dependent on its unique substitution pattern. aacrjournals.orgmdpi.comnih.gov

Receptor Binding Studies in Isolated Systems

Receptor binding assays are used to determine the affinity and selectivity of compounds for specific receptors. These assays typically use radiolabeled ligands that bind to the receptor of interest and measure the ability of the test compound to displace the radioligand. The results are often expressed as the inhibitor constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors.

Table 2: Binding Affinity (Ki) of Representative Indolin-2-one Derivatives for Dopamine Receptors

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) |

|---|---|---|---|

| Compound 4a | 1815 | 1225 | 4.2 |

| Compound 4b | - | - | 8.1 |

| Compound 4c | 1815 | 1225 | 0.5 |

| Compound 4d | - | - | 5.5 |

This table illustrates the potential for some indolinone derivatives to interact with non-kinase targets. ingentaconnect.comnih.gov

Cellular Pathway Modulation Assays (e.g., phosphorylation, gene expression)

Cell-based assays are crucial for confirming that the enzymatic inhibition observed in biochemical assays translates into a functional effect within a cellular context. These assays can measure various downstream events, such as changes in protein phosphorylation, gene expression, or cell proliferation.

Western Blotting is a common technique used to assess the phosphorylation status of specific proteins within a signaling pathway. For example, studies have shown that treatment of cells with certain indolinone derivatives leads to a dose-dependent decrease in the phosphorylation of kinases like Kit and their downstream signaling partners. psu.edu

Table 3: Cellular Effects of Representative Indolinone Derivatives

| Compound | Cell Line | Assay | Observed Effect |

|---|---|---|---|

| SU5416 | H526 (SCLC) | Inhibition of SCF-induced Kit phosphorylation | IC50 values in reasonable agreement with biochemical assays |

SCLC: Small Cell Lung Cancer; SCF: Stem Cell Factor. aacrjournals.orgpsu.edu

These cellular assays provide a more complete picture of the compound's mechanism of action by demonstrating its effects on intact signaling pathways and cellular functions.

Analysis of Downstream Cellular EventsThis section was designed to explore the subsequent effects of the compound's activity within the cell.

Apoptosis Induction and Cell Cycle Modulation in Cell LinesThis subsection would have provided a more in-depth look at the apoptotic pathways activated by the compound and its influence on the cell cycle progression of different cell lines.

Further investigation into proprietary research databases or newly published literature may be required to obtain the specific data needed to fully elaborate on the molecular pharmacology of 3-Amino-1-isopropyl-5-methylindolin-2-one.

Computational Chemistry and in Silico Modeling of 3 Amino 1 Isopropyl 5 Methylindolin 2 One

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein, to form a stable complex. nih.gov This method is instrumental in understanding the binding mechanism of potential drug candidates like 3-Amino-1-isopropyl-5-methylindolin-2-one, particularly against therapeutic targets such as protein kinases. nih.govnih.gov

For derivatives of the indolin-2-one class, protein kinases are a major category of therapeutic targets due to their role in cell signaling pathways that are often dysregulated in diseases like cancer. nih.govresearchgate.net Molecular docking simulations are used to place this compound into the ATP-binding pocket of various kinases to predict its binding mode and estimate its binding affinity, often expressed as a docking score.

Studies on similar 3-substituted indolin-2-one compounds have successfully predicted their interactions with kinases such as Cyclin-Dependent Kinase 2 (CDK2), 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1), and various tyrosine kinases. nih.govnih.govacs.orgnih.gov The docking process reveals how the ligand fits within the active site, identifying which parts of the molecule are crucial for binding. For instance, the indolinone core typically anchors the molecule in the hinge region of the kinase ATP-binding site. The substituents at the 1, 3, and 5 positions then orient themselves into adjacent pockets, influencing both potency and selectivity.

Below is an illustrative data table showing typical docking scores for an indolin-2-one derivative against several common protein kinase targets.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Hinge Region Residue |

| CDK2 | 1HCK | -8.5 | Leu83 |

| VEGFR2 | 4ASD | -9.2 | Cys919 |

| PDK1 | 2PE2 | -7.9 | Met155 |

| Aurora A Kinase | 3E5A | -8.1 | Ala213 |

Note: The data in this table is illustrative and represents typical results for bioactive indolin-2-one derivatives.

The stability of the ligand-protein complex is determined by a network of intermolecular interactions. Docking studies are crucial for identifying these specific contacts. For this compound, the following interactions are predicted based on studies of analogous compounds: mdpi.com

Hydrogen Bonding: The carbonyl oxygen and the N-H group of the indolinone ring are critical hydrogen bond acceptors and donors, respectively. They typically form key hydrogen bonds with the backbone residues of the kinase hinge region, a pattern essential for potent inhibition. researchgate.net The 3-amino group provides an additional strong hydrogen bond donor site, which can interact with nearby acidic residues or backbone carbonyls in the active site. researchgate.net

Hydrophobic Interactions: The isopropyl group at the N1 position and the methyl group at the C5 position are expected to engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket, such as valine, leucine, isoleucine, and alanine. mdpi.com These interactions are vital for enhancing binding affinity and can contribute to inhibitor selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for new, unsynthesized molecules.

For classes of compounds like indolinone derivatives, both 2D and 3D-QSAR models have been successfully developed to predict their inhibitory activity against targets like protein kinases. acs.orgnih.govresearchgate.net

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices and physicochemical properties, to build a regression model. ijpsr.commdpi.com

3D-QSAR: These models require the 3D alignment of the molecules and use steric and electrostatic fields to quantify their properties. Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). acs.orgnih.gov

Studies on indolinone-based PDK1 inhibitors have yielded robust CoMFA and CoMSIA models with high cross-validated correlation coefficients (q² > 0.7), indicating good predictive power. acs.orgnih.gov These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding character are favorable or unfavorable for activity, guiding the design of more potent derivatives. researchgate.net

| QSAR Model | Cross-Validated q² | Non-Cross-Validated r² | Standard Error of Prediction | F-value |

| CoMFA (Steric/Electrostatic) | 0.737 | 0.907 | 0.354 | 97.05 |

| CoMSIA (Steric/Electrostatic/Hydrophobic/H-Bond Donor/H-Bond Acceptor) | 0.824 | 0.991 | 0.112 | 589.26 |

Note: The data is based on a representative 3D-QSAR study on indolinone derivatives targeting PDK1 and illustrates the statistical quality of such models. acs.org

To build a QSAR model, a range of numerical descriptors are calculated for each molecule in the dataset. For this compound, these would include:

Physicochemical Descriptors:

LogP: A measure of lipophilicity.

Molar Refractivity (MR): A measure of molecular volume and polarizability.

Dipole Moment: Quantifies the polarity of the molecule.

Topological Polar Surface Area (TPSA): Estimates the surface area associated with polar atoms, correlating with permeability.

Stereochemical (3D) Descriptors:

Molecular Volume and Surface Area: Describing the size and shape of the molecule.

Principal Moments of Inertia: Defining the mass distribution and shape.

Shadow Indices: Projections of the molecular shape, used in comparative molecular shape analysis.

These descriptors help quantify the structural features responsible for the observed biological activity.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations calculate the motion of atoms over time, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the energetics of the interaction. nih.govjchemlett.com

For a complex of a kinase with this compound, an MD simulation could:

Assess the stability of the key hydrogen bonds identified in docking over the simulation time (e.g., 100 nanoseconds). thesciencein.org

Reveal conformational changes in the ligand or protein upon binding.

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA, which can provide a more accurate estimation of binding affinity than docking scores alone.

Observe the role of water molecules in mediating interactions between the ligand and the protein.

MD simulations on related indolin-2-one inhibitors have confirmed the stability of their binding modes and highlighted the importance of specific interactions for maintaining a high-affinity complex. nih.govmdpi.com

Conformational Dynamics and Stability of this compound in Biological Environments

The conformational flexibility of a molecule is a critical determinant of its interaction with biological targets. For this compound, computational methods such as molecular dynamics (MD) simulations are employed to explore its dynamic behavior and stability in aqueous environments, mimicking physiological conditions. nih.govnih.gov These simulations track the atomic movements over time, providing insights into the molecule's accessible conformations and the energy landscape it navigates.

Long-timescale MD simulations can reveal the intrinsic flexibility of the indolinone core and its substituents. nih.gov The isopropyl group at the N1 position and the methyl group at the C5 position introduce specific steric and hydrophobic characteristics that influence the molecule's preferred three-dimensional structures. Analysis of the simulation trajectory allows for the identification of the most populated and energetically stable conformational states. nih.gov Techniques such as Principal Component Analysis (PCA) can be applied to the trajectory data to identify the dominant modes of motion and characterize the essential dynamics of the molecule. The stability of these conformations is assessed by calculating the potential energy over the course of the simulation. Understanding these dynamics is crucial, as the ability of the molecule to adopt a specific, low-energy conformation (a bioactive conformation) is often a prerequisite for effective binding to a protein target.

Ligand-Target Complex Dynamics and Water Networks

When this compound binds to a biological target, such as a protein kinase, the dynamics of the resulting complex and the role of surrounding water molecules are pivotal for the stability of the interaction. MD simulations of the ligand-target complex are instrumental in elucidating these details. bioinformation.net These simulations can predict the stability of the binding pose identified through molecular docking and reveal how the ligand and protein adapt to each other. nih.gov

A key aspect of this analysis is the behavior of water molecules at the binding interface. Well-ordered water molecules in a protein's binding pocket can play a significant role in molecular recognition, either by mediating interactions or by being displaced upon ligand binding. nih.gov The binding of a ligand like this compound, with its hydrophobic isopropyl and methyl groups, is often entropically driven by the displacement of these ordered water molecules from a hydrophobic pocket into the bulk solvent. nih.gov MD simulations allow for the visualization and quantification of these water networks, showing how they are disrupted and reformed. nih.gov The stability of the complex is further evaluated by analyzing metrics such as the root-mean-square deviation (RMSD) of the protein and ligand, which indicates conformational stability, and the solvent accessible surface area (SASA), which can suggest changes in protein folding upon binding. bioinformation.net

Ligand-Based and Structure-Based Design Approaches

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based design strategy used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. For this compound, a pharmacophore model can be generated to define the key features responsible for its interaction with a target. nih.govresearchgate.net These features typically include hydrogen bond acceptors (e.g., the carbonyl oxygen), hydrogen bond donors (e.g., the amino group), hydrophobic regions (e.g., the isopropyl and methyl groups), and an aromatic ring (the indolinone core). nih.gov

Once developed and validated, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases. mdpi.com The screening process filters for molecules that spatially match the defined pharmacophoric features. This approach enables the rapid identification of structurally diverse compounds that are likely to exhibit similar biological activity, serving as new starting points for drug discovery. mdpi.comnih.gov High-throughput virtual screening using such models has become a standard tool to prioritize compounds for experimental testing. nih.gov

Table 1: Hypothetical Pharmacophoric Features of this compound

| Feature Type | Location on Molecule | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl Oxygen at C2 | Forms hydrogen bond with target residue |

| Hydrogen Bond Donor | Amino Group at C3 | Donates hydrogen bond to target residue |

| Hydrophobic Group | Isopropyl Group at N1 | Engages in van der Waals/hydrophobic interactions |

| Hydrophobic Group | Methyl Group at C5 | Engages in van der Waals/hydrophobic interactions |

Fragment-Based Drug Design (FBDD) Strategies for Indolinone Derivatives

Fragment-Based Drug Design (FBDD) is a method that begins with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. frontiersin.org These fragments are then optimized and grown into more potent, drug-like leads. youtube.com The indolinone scaffold, being a common core in many kinase inhibitors, is an excellent candidate for FBDD strategies. nih.gov

In this approach, the core structure of this compound could be considered a fragment. An FBDD campaign might involve screening a library of indolinone-based fragments to identify initial hits. nih.gov Once a fragment is confirmed to bind to the target, typically through biophysical methods, its binding mode is determined, often by X-ray crystallography. nih.gov This structural information then guides the chemical elaboration of the fragment. Strategies include "fragment growing," where the fragment is extended to pick up additional interactions with the target, or "fragment linking," where two or more fragments that bind to adjacent sites are connected to create a single, more potent molecule. youtube.com This approach has been successfully used to develop potent and selective inhibitors based on various scaffolds. nih.gov

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity – computational, non-clinical)

A significant cause of failure in drug development is poor pharmacokinetic properties. mdpi.com In silico ADMET prediction uses computational models to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound early in the discovery process, allowing for the prioritization of candidates with favorable drug-like properties. alliedacademies.orgnih.gov For this compound, various computational tools can be used to estimate its ADMET characteristics. These predictions are based on its structural features and rely on models trained with large datasets of experimentally determined properties. nih.gov Key parameters evaluated include adherence to empirical rules like Lipinski's Rule of Five, which assesses oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. alliedacademies.org

Predictive Models for Molecular Properties Related to Biological Fate

Predictive computational models provide quantitative estimations of specific molecular properties that govern a compound's journey through the body. nih.govidrblab.orgarxiv.org For this compound, these models can predict:

Solubility: Aqueous solubility is crucial for absorption. Models predict this property based on the compound's structure. nih.gov

Permeability: The ability to cross biological membranes, such as the intestinal wall, is often predicted using models for Caco-2 cell permeability. High permeability is desirable for orally administered drugs. mdpi.com Human intestinal absorption (HIA) models also predict the extent of absorption from the gut.

Metabolic Stability: Predictions can identify potential sites of metabolism by cytochrome P450 enzymes, giving an indication of the compound's likely metabolic stability and half-life.

Distribution: Parameters such as the blood-brain barrier (BBB) penetration and plasma protein binding are estimated. Low unbound fraction (Fu) in plasma can limit the amount of drug available to interact with its target. mdpi.com

Toxicity: Computational models can flag potential toxic liabilities, such as carcinogenicity, cytotoxicity, or inhibition of key ion channels like hERG, which is associated with cardiotoxicity. nih.gov

These predictions are aggregated to build a comprehensive in silico profile, guiding the selection and optimization of lead candidates.

Table 2: Hypothetical In Silico ADMET Profile for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 218.29 g/mol | Favorable (< 500) |

| logP (Lipophilicity) | ~2.5 | Optimal range for permeability and solubility |

| Hydrogen Bond Donors | 1 (from -NH2) | Favorable (≤ 5) |

| Hydrogen Bond Acceptors | 2 (from C=O, -NH2) | Favorable (≤ 10) |

| Aqueous Solubility | Moderately Soluble | Acceptable for absorption |

| Caco-2 Permeability | High | Good potential for intestinal absorption |

| Blood-Brain Barrier (BBB) | Low-to-Moderate Penetration | May limit central nervous system side effects |

| CYP450 Inhibition | Low | Low risk of drug-drug interactions |

| hERG Inhibition | Unlikely | Low risk of cardiotoxicity |

Pre Clinical in Vitro Biological Evaluation of 3 Amino 1 Isopropyl 5 Methylindolin 2 One and Its Analogues

Cellular Proliferation and Viability Assays

Assessment in Specific Cancer Cell Lines (e.g., HepG2, MCF-7, HeLa, A549)

There is no available data from in vitro studies assessing the anti-proliferative or cytotoxic effects of 3-Amino-1-isopropyl-5-methylindolin-2-one on the human cancer cell lines HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), or A549 (lung carcinoma).

Dose-Response Characterization (IC50 values)

Consistent with the lack of cellular proliferation data, no IC50 (half-maximal inhibitory concentration) values for this compound have been reported in the scientific literature for any cancer cell line.

Enzyme or Receptor Activity Assays

Target-Specific Inhibition Assays (e.g., kinase inhibition, IL-1R inhibition)

There are no published studies detailing the inhibitory activity of this compound against specific molecular targets, such as protein kinases or the interleukin-1 receptor (IL-1R).

Selectivity Profiling against Related Targets

Without primary data on its target-specific inhibition, no selectivity profiling of this compound against a panel of related biological targets has been performed or reported.

Phenotypic Assays in Cell Models

No information is available regarding the effects of this compound in any phenotypic assays conducted in cell-based models.

Angiogenesis Assays (in vitro, e.g., tube formation)

The indolin-2-one scaffold is a well-established pharmacophore in the development of angiogenesis inhibitors, primarily by targeting vascular endothelial growth factor receptors (VEGFRs). nih.gov The substitution at the C-3 position of the oxindole (B195798) ring has been identified as crucial for antiangiogenic and anticancer activities. nih.gov

Analogues such as 3-(imidazol-4(5)-ylmethylene)indolin-2-ones have been synthesized and evaluated for their antiangiogenic properties. In a three-dimensional in vitro rat aortic ring assay, one such analogue demonstrated a significant decrease in angiogenesis, comparable to the known inhibitor SU-5416. researchgate.net At a concentration of 1 µM, this compound reduced the vascular density index to 30 ± 18% of the control. researchgate.net

Further studies on 3-substituted-indolin-2-ones have explored the introduction of different heterocyclic methylene (B1212753) substituents to inhibit receptor tyrosine kinases (RTKs) involved in angiogenesis. mdpi.com For instance, derivatives featuring a chloropyrrole moiety attached to the C-3 position of the indolin-2-one ring have been synthesized and evaluated. Inhibition of the RTK pathway, which includes VEGFR, is a key strategy for disrupting tumor angiogenesis. mdpi.com The indolin-2-one structure is central to several potent RTK inhibitors, highlighting the importance of this chemical class in the development of antiangiogenic agents. nih.govmdpi.com

Table 1: In Vitro Antiangiogenic Activity of an Indolin-2-one Analogue

| Compound | Assay | Concentration (µM) | Result (% of Control) |

|---|---|---|---|

| 3-(imidazol-4(5)-ylmethylene)indolin-2-one analogue | Rat Aortic Ring Assay | 1 | 30 ± 18 |

| SU-5416 (Reference) | Rat Aortic Ring Assay | 1 | 22 ± 4 |

Cell Migration and Invasion Assays in Cell Culture

A thorough review of the published scientific literature did not yield specific studies on the effects of this compound or its close analogues on cell migration and invasion in in vitro cell culture models.

Antimicrobial Activity Studies (in vitro)

The antimicrobial potential of various 3-substituted indolin-2-one derivatives has been investigated. In one study, a series of 3-substituted benzylidene indolin-2-one and 2-thione derivatives were tested against several microorganisms using a microdilution method. researchgate.net Several of these compounds exhibited antimicrobial activity, with minimum inhibitory concentration (MIC) values of 125 µg/mL, which was comparable to the reference drug ampicillin. researchgate.net Specifically, certain derivatives were active against Salmonella enterica and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Another study focused on two series of 3-alkylidene-2-indolone derivatives, synthesizing 32 target compounds. nih.gov A significant number of these compounds showed moderate to high antibacterial or antifungal activities. nih.gov Notably, three compounds demonstrated potent antibacterial activity against three Gram-positive bacterial strains (Staphylococcus aureus ATCC 6538, S. aureus 4220, and MRSA ATCC 43300) with a MIC value of 0.5 μg/mL, matching the efficacy of the positive control, gatifloxacin. nih.gov The introduction of an aromatic heterocycle at the substitution position was found to significantly enhance antimicrobial activity. nih.gov

Table 2: In Vitro Antimicrobial Activity of 3-Alkylidene-2-indolone Analogues

| Compound ID | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 10f | Staphylococcus aureus ATCC 6538 | 0.5 |

| 10f | Staphylococcus aureus 4220 | 1 |

| 10f | MRSA ATCC 43300 | 0.5 |

| 10g | Staphylococcus aureus ATCC 6538 | 0.5 |

| 10g | Staphylococcus aureus 4220 | 0.5 |

| 10g | MRSA ATCC 43300 | 0.5 |

| 10h | Staphylococcus aureus ATCC 6538 | 0.5 |

| 10h | Staphylococcus aureus 4220 | 1 |

| 10h | MRSA ATCC 43300 | 0.5 |

| Gatifloxacin (Control) | Staphylococcus aureus ATCC 6538 | 0.5 |

| Gatifloxacin (Control) | Staphylococcus aureus 4220 | 1 |

| Gatifloxacin (Control) | MRSA ATCC 43300 | 0.5 |

Anti-inflammatory Activity Studies (in vitro)

The anti-inflammatory properties of 3-substituted-indolin-2-one derivatives have been a key area of investigation. A study involving the synthesis and evaluation of nineteen such derivatives identified 3-(3-hydroxyphenyl)-indolin-2-one as a particularly potent anti-inflammatory agent. nih.govmdpi.com This compound's activity was assessed in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages. nih.govmdpi.com

The lead compound, 3-(3-hydroxyphenyl)-indolin-2-one, demonstrated the highest anti-inflammatory activity by significantly inhibiting the production of nitric oxide (NO), a key inflammatory mediator. nih.govmdpi.com It also suppressed the production and mRNA expression of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a concentration-dependent manner. nih.govmdpi.com Further investigation into its mechanism revealed that the compound inhibited LPS-induced signal pathways, including the Akt, MAPK, and NF-κB signaling pathways. nih.gov

Table 3: In Vitro Anti-inflammatory Effects of 3-(3-hydroxyphenyl)-indolin-2-one in LPS-Stimulated RAW264.7 Cells

| Parameter | Concentration (µM) | Inhibition / Effect |

|---|---|---|

| Nitric Oxide (NO) Production | 10 - 80 | Concentration-dependent inhibition |

| TNF-α Production | 10 - 80 | Concentration-dependent inhibition |

| IL-6 Production | 10 - 80 | Concentration-dependent inhibition |

| iNOS mRNA Expression | 40, 80 | Significant suppression |

| TNF-α mRNA Expression | 40, 80 | Significant suppression |

| IL-6 mRNA Expression | 40, 80 | Significant suppression |

Pre Clinical in Vivo Proof of Concept Studies of Indolinone Derivatives Animal Models Only

Efficacy in Relevant Animal Models (e.g., xenograft models, disease models)

Indolinone derivatives have been investigated in a range of animal models, demonstrating efficacy in various disease contexts, most notably in oncology.

One area of significant research has been the development of spiro-indolinone derivatives as inhibitors of the MDM2-p53 protein-protein interaction. In preclinical studies, the spiro-oxindole derivative MI-888 demonstrated significant anticancer activity, achieving rapid, complete, and durable tumor regression in xenograft models of human cancer following oral administration. nih.gov Another derivative from this class, MI-219, also underwent preclinical investigation. nih.gov

Another indolinone derivative, known as Indo5, has been identified as a selective inhibitor of c-Met and Trks and has shown promise as an anticancer agent against hepatocellular carcinoma (HCC). In vivo studies demonstrated that Indo5 significantly decreases the growth of HCC cells in xenograft-transplanted mice and increases the survival of mice with hepatic orthotopic tumors. frontiersin.org

Beyond cancer, indolinone derivatives have been explored for other therapeutic applications. A series of newly synthesized thiazlidino/thiosemicarbazide-indolin-2-one derivatives were screened in vivo for their anticonvulsant activity against pentylenetetrazole-induced convulsions in mice. Most of the tested compounds exhibited anticonvulsant activity. nih.gov

The in vivo assessment of pharmacodynamic biomarkers for indolinone derivatives is not extensively detailed in the available literature. However, based on their mechanisms of action determined in vitro, potential biomarkers can be inferred.

For indolinone derivatives that act as kinase inhibitors, such as Indo5 which targets c-Met and Trks, pharmacodynamic biomarkers in tissue samples could include the phosphorylation status of the target kinases and downstream signaling proteins. For instance, Indo5 has been shown to abrogate HGF-induced c-Met signaling activation and BDNF/NGF-induced Trks signaling activation in cellular assays, suggesting that these pathways could be monitored in vivo. frontiersin.org

For other classes of compounds, such as pyrazolo[4,3-d]pyrimidine derivatives, significant dephosphorylation of the C-terminus of RNA polymerase II and focal adhesion kinase (FAK), which are well-established substrates of cyclin-dependent kinases (CDKs), have been observed in treated cells. nih.gov This highlights a potential approach for assessing target engagement for indolinone derivatives that may inhibit similar targets.

Several indolinone derivatives have demonstrated significant tumor growth inhibition in various rodent xenograft models. The data from a selection of these studies are summarized in the table below.

| Compound/Derivative | Animal Model | Cancer Type/Cell Line | Efficacy |

| MI-888 | Mice | Human Osteosarcoma (SJSA1) Xenograft | Rapid, complete, and durable tumor regression. nih.gov |

| Indo5 | Mice | Hepatocellular Carcinoma (HCC) Xenograft | Significant decrease in tumor growth. frontiersin.org |

| Orp | MMTV-PyMT Transgenic Mice | Breast Cancer | Significantly inhibited tumor growth and promoted tumor cell apoptosis. researchgate.net |

| Novel Aminochromone derivative AX-554 | nu/nu BALB/c Mice | Patient-derived Lung Adenocarcinoma Xenograft | Inhibited tumor growth and induced remission in 60% of cases. nih.gov |

Preliminary Pharmacokinetic Profiling in Animal Models

The pharmacokinetic properties of several indolinone derivatives have been characterized in preclinical animal models, providing insights into their absorption, distribution, metabolism, and excretion.

The absorption and distribution profiles of indolinone derivatives vary depending on their specific chemical structures.

For the spiro-oxindole derivative MI-219, an oral bioavailability of 55–65% was reported in mice. nih.gov Another piperidinone-based derivative, AM-8553, demonstrated an oral bioavailability of 100% in rats. nih.gov

A detailed pharmacokinetic study of Indo5 in rats revealed an absolute oral bioavailability of 1.59%. After intravenous injection, the highest concentration of Indo5 was found in the liver, followed by the kidney, heart, and lungs. The compound was not able to cross the blood-brain or blood-testes barriers. frontiersin.org

Pharmacokinetic studies of certain MK2-inhibitors with an isoindolinone core in mice showed rapid absorption (Tmax), adequate plasma concentration, limited tissue distribution (Vd), and faster elimination from the body. researchgate.net

| Compound/Derivative | Animal Model | Key Pharmacokinetic Parameters |

| MI-219 | Mice | Oral Bioavailability: 55-65%. nih.gov |

| AM-8553 | Rats | Oral Bioavailability: 100%. nih.gov |

| Indo5 | Rats | Oral Bioavailability: 1.59%; Cmax (oral): 54.7 ± 10.4 ng/ml; Tmax (oral): 2.0 ± 0.48 h; Highest distribution in the liver. frontiersin.org |

| PfBS MK2 inhibitors | Mice | Rapid absorption (Tmax); Limited tissue distribution (Vd); Faster elimination. researchgate.net |

Detailed studies on the metabolic fate and excretion routes of many preclinical indolinone derivatives are not widely published. However, some insights can be drawn from studies on related indole (B1671886) compounds.

An investigation into the in vivo metabolism of indole itself revealed that it is metabolized into indolin-2-one and isatin (B1672199). These metabolites were detected in the liver, plasma, and brain. mdpi.com This suggests that the indolinone core is a potential metabolite of indole-containing compounds and that the indolinone structure itself may be subject to further metabolic transformations. For instance, 3-hydroxyindolin-2-one (B1221191) was detected as a metabolite of indole in the brain, liver, cecum, and small intestine. mdpi.com

While this provides some information on the potential metabolism of the core scaffold, the metabolic fate of specific, substituted indolinone derivatives will be highly dependent on the nature and position of their functional groups.

Future Perspectives and Research Directions for 3 Amino 1 Isopropyl 5 Methylindolin 2 One

Development of Advanced Synthetic Methodologies for Novel Indolinone Derivatives

The synthesis of indolinone derivatives is a well-established field, yet the pursuit of more efficient, sustainable, and diverse synthetic routes remains a key research objective. Future efforts in the synthesis of novel derivatives based on the 3-Amino-1-isopropyl-5-methylindolin-2-one scaffold will likely focus on several key areas. Researchers are developing one-pot methods that are both efficient and occur under mild, metal-free conditions, making them environmentally friendly. nih.gov The core indolinone structure is a valuable pharmacophore, and new synthetic strategies will enable the creation of diverse libraries of compounds for biological screening. nih.gov The development of practical and sustainable synthetic methodologies for indolinone derivatives is crucial for their application in pharmaceutical and industrial settings. nih.gov

| Synthetic Approach | Key Features | Potential Advantages |

| One-Pot Reactions | Multiple reaction steps are carried out in a single vessel. | Increased efficiency, reduced waste, and shorter reaction times. nih.gov |

| Metal-Free Catalysis | Avoids the use of heavy metal catalysts. | Environmentally friendly, reduced cost, and lower risk of metal contamination in the final product. nih.gov |

| Flow Chemistry | Reactions are performed in a continuous flow system. | Improved reaction control, enhanced safety, and scalability. |

| Combinatorial Chemistry | Automated synthesis of a large number of related compounds. | Rapid generation of diverse chemical libraries for high-throughput screening. |

Exploration of Novel Biological Targets for the Indolinone Scaffold

The indolinone scaffold is known to interact with a variety of biological targets, and derivatives have shown promise as anticancer agents and tyrosine kinase inhibitors. nih.govacs.orgnih.gov Future research on this compound and its derivatives will aim to identify new and clinically relevant biological targets. A significant area of interest is the inhibition of protein-protein interactions, such as the MDM2-p53 interaction, which is a key target in cancer therapy. nih.gov The development of novel indolinone-based compounds could lead to new treatments for a range of diseases.

Furthermore, the indolinone core has been identified as a key feature in inhibitors of various receptor tyrosine kinases (RTKs). acs.orgresearchgate.net By modifying the substituents on the indolinone ring, it is possible to achieve selectivity for different RTKs, such as vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and platelet-derived growth factor receptor (PDGFR). acs.org

| Potential Biological Target Class | Specific Examples | Therapeutic Area |

| Protein-Protein Interactions | MDM2-p53 nih.gov | Cancer |

| Receptor Tyrosine Kinases | VEGFR, EGFR, PDGFR acs.orgwikipedia.org | Cancer, Ocular Neovascular Diseases |

| Carbonic Anhydrases | hCA I and II nih.gov | Glaucoma, Epilepsy |

| Other Kinases | c-Met wikipedia.org | Cancer |

Integration of Artificial Intelligence and Machine Learning in Indolinone Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and research on indolinone derivatives will be no exception. ijirt.orgmdpi.com These computational tools can be employed at various stages of the research and development pipeline. AI algorithms can be used to design novel indolinone structures with desired therapeutic profiles and to predict their biological activities, pharmacokinetic properties, and potential toxicity. mdpi.com

| AI/ML Application | Description | Potential Impact |

| De Novo Drug Design | Generation of novel molecular structures with desired properties. mdpi.com | Rapid exploration of new chemical space for indolinone derivatives. |

| Virtual Screening | Computational screening of large compound libraries to identify potential hits. mdpi.com | Efficient identification of promising candidates for further experimental testing. |

| Property Prediction | Prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.com | Early identification of compounds with favorable pharmacokinetic and safety profiles. |

| Reaction Prediction | AI-assisted prediction of synthetic routes and reaction outcomes. researchgate.net | Optimization of synthetic strategies for novel indolinone derivatives. |

Applications in Chemical Probe Development for Biological Systems

A chemical probe is a small molecule that can selectively modulate the function of a protein, allowing for the study of its role in biological systems. nih.gov The this compound scaffold, with its potential for derivatization, is an excellent starting point for the development of chemical probes. These probes can be used to investigate the function of specific proteins in cells and animal models, providing valuable insights into disease mechanisms. nih.gov The development of high-quality chemical probes is crucial for validating new drug targets and understanding the therapeutic potential of inhibiting their function. nih.gov

Design of Multi-Target Directed Ligands Based on the this compound Scaffold

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov Multi-target-directed ligands (MTDLs) are single molecules designed to interact with multiple targets simultaneously, offering a potentially more effective therapeutic approach. nih.gov The indolinone scaffold is well-suited for the design of MTDLs due to its ability to be functionalized at multiple positions. Future research will focus on designing derivatives of this compound that can modulate several disease-relevant targets, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance. nih.gov

Potential for Functionalizing this compound into PROTACs or other Degrader Technologies

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. The 3-amino group on the this compound scaffold provides a convenient attachment point for a linker, making it a promising candidate for incorporation into PROTACs. Functionalized cereblon (CRBN) ligands with an amine group are already used for this purpose. rndsystems.com By developing indolinone-based PROTACs, it may be possible to achieve highly selective and potent degradation of disease-causing proteins, offering a novel therapeutic modality.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-1-isopropyl-5-methylindolin-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or reductive amination, depending on precursor availability. For example, analogous indoline derivatives are synthesized by reacting isoindoline-1,3-dione with substituted aldehydes in ethanol under basic conditions (e.g., NaOH), followed by acid hydrolysis to yield the target compound . Optimization involves controlling reaction time (48–72 hours) and temperature (room temperature to 60°C) to minimize side products. Purity is enhanced via recrystallization or column chromatography using ethyl acetate/hexane mixtures.

Q. Which spectroscopic techniques are critical for structural characterization, and how should data interpretation address common ambiguities?

- Methodological Answer : Use 1H/13C NMR to confirm substituent positions and stereochemistry, FT-IR for functional group validation (e.g., amine N–H stretches at ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystalline samples, single-crystal X-ray diffraction (employing SHELXL for refinement) resolves absolute configuration . Ambiguities in NMR splitting patterns (e.g., overlapping indoline protons) require 2D techniques (COSY, HSQC) or computational modeling (DFT) to assign signals accurately.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Follow OSHA guidelines for amine handling: use fume hoods, nitrile gloves, and lab coats. In case of inhalation, move to fresh air and seek medical attention; for skin contact, wash with soap and water for 15 minutes . Store in airtight containers at 2–8°C, away from oxidizing agents. Conduct a risk assessment for potential genotoxicity based on structural analogs (e.g., indole derivatives) .

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELX or WinGX) resolve discrepancies between spectroscopic and computational modeling results?

- Methodological Answer : If NMR/IR data conflicts with DFT-predicted geometries (e.g., torsional angles or hydrogen bonding), refine the structure using SHELXL or ORTEP-3 to obtain experimental bond lengths/angles . For example, WinGX integrates crystallographic data with spectroscopic outputs to validate intramolecular interactions (e.g., NH···O hydrogen bonds in indolinones) . Cross-validate with Hirshfeld surface analysis to quantify intermolecular contacts .

Q. What strategies mitigate batch-to-batch variability in biological activity assays for this compound?

- Methodological Answer : Standardize synthesis protocols (e.g., strict control of reaction pH and stoichiometry) and characterize each batch via HPLC-MS (≥95% purity). For bioactivity studies (e.g., enzyme inhibition), include positive controls (e.g., donepezil for acetylcholinesterase assays) and triplicate measurements to account for variability . Use ANOVA with post-hoc tests to statistically differentiate activity trends between batches.

Q. How can in silico docking studies guide the design of derivatives with enhanced pharmacological profiles?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., kinases or cholinesterases) using the parent compound’s crystal structure as a template. Prioritize derivatives with improved binding affinity (ΔG < -8 kcal/mol) and ADMET profiles (SwissADME prediction). Validate top candidates via MD simulations (100 ns trajectories) to assess stability of ligand-protein interactions .

Q. What experimental and computational approaches address conflicting results in tautomeric or conformational equilibria studies?

- Methodological Answer : Combine variable-temperature NMR (VT-NMR) to observe tautomeric shifts and DFT calculations (B3LYP/6-311+G(d,p)) to model energy barriers between conformers. For example, indolin-2-one derivatives may exhibit keto-enol tautomerism; use deuterated solvents (DMSO-d6) to stabilize specific forms . Cross-reference with IR data (C=O vs. C–OH stretches) to confirm dominant tautomers.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.